

# Application Notes and Protocols for ONO-TR-772 in Cognitive Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

[Get Quote](#)

## Introduction

**ONO-TR-772**, also known as VU6018042, is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1).<sup>[1][2]</sup> These channels are highly expressed in the central nervous system and are implicated in the pathophysiology of cognitive deficits.<sup>[1]</sup> Inhibition of TREK-1 has been shown to protect against cognitive impairment in preclinical models.<sup>[1]</sup> **ONO-TR-772** is a valuable in vivo tool compound for exploring the therapeutic potential of TREK-1 and TREK-2 inhibition for the treatment of cognitive disorders.<sup>[1][2]</sup> It has demonstrated pro-cognitive efficacy in rodent models of memory impairment.<sup>[1][3][4]</sup>

## Mechanism of Action

**ONO-TR-772** exerts its pro-cognitive effects by inhibiting the function of TREK-1 and TREK-2 channels. These channels are members of the K2P family of potassium channels that contribute to the resting membrane potential of neurons. By inhibiting these channels, **ONO-TR-772** can modulate neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of **ONO-TR-772**.

## Quantitative Data

The following tables summarize the key in vitro and in vivo properties of **ONO-TR-772**.

Table 1: In Vitro Potency and Selectivity

| Target | IC50  | Other K2P Channels          | Reference                                                                       |
|--------|-------|-----------------------------|---------------------------------------------------------------------------------|
| TREK-1 | 15 nM | >10 $\mu$ M (except TREK-2) | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

Table 2: In Vivo Pharmacokinetics and Efficacy

| Species | Administration       | Dose (MED)    | CNS Penetrance (Kp) | Cognitive Model      | Reference                                                   |
|---------|----------------------|---------------|---------------------|----------------------|-------------------------------------------------------------|
| Mouse   | Intraperitoneal (IP) | 10 mg/kg      | Not specified       | MK-801 Challenge NOR | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Rat     | Not specified        | Not specified | 0.98                | Not specified        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |

MED: Minimal Effective Dose; NOR: Novel Object Recognition

Note on Further Developments: While **ONO-TR-772** is a valuable research tool, it possesses high lipophilicity and plasma protein binding.[\[5\]](#) Subsequent optimization has led to the development of analogs such as ONO-9517601 and ONO-7927846, which exhibit improved pharmacokinetic profiles and greater potency in cognitive models (MEDs of 1 mg/kg and 0.3 mg/kg in a rat NOR paradigm, respectively).[\[5\]](#)[\[6\]](#) Researchers should consider these newer compounds for future studies.

## Experimental Protocols

The following protocol describes a general workflow for assessing the pro-cognitive effects of **ONO-TR-772** using the MK-801-induced Novel Object Recognition (NOR) task in rodents. This

task is a widely accepted model for studying recognition memory.

### Experimental Workflow: Novel Object Recognition (NOR) Task



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for the NOR task.

Materials:

- **ONO-TR-772**
- Vehicle (e.g., 10% Tween 80 in saline)
- MK-801 (Dizocilpine)
- Saline
- Test arena (e.g., open field box)
- Objects (two identical for familiarization, one novel for testing)
- Video recording and analysis software

Procedure:

- Habituation (Day 1):
  - Place each animal individually into the empty test arena for a set period (e.g., 10 minutes) to allow for acclimation to the environment.
- Familiarization Phase (Day 2):
  - Place two identical objects in the test arena.
  - Allow each animal to explore the objects for a defined period (e.g., 5-10 minutes).
  - Ensure the animal spends a minimum amount of time exploring the objects to be included in the study.
- Drug Administration (Day 2):

- Following the familiarization phase, administer **ONO-TR-772** (e.g., 10 mg/kg, IP) or vehicle to the respective groups.
- The timing of administration should be based on the known pharmacokinetics of the compound to ensure peak brain levels during the test phase.
- Cognitive Deficit Induction (Day 2):
  - After the appropriate pre-treatment time with **ONO-TR-772** or vehicle, administer MK-801 (e.g., 0.1-0.3 mg/kg, IP) to induce a cognitive deficit. A control group receiving vehicle instead of MK-801 should also be included.
- Test Phase (Day 2):
  - After a set induction period following MK-801 administration, return the animal to the test arena where one of the familiar objects has been replaced with a novel object.
  - Record the exploration time of both the familiar and the novel object for a defined period (e.g., 5 minutes).

#### Data Analysis:

- Calculate the Discrimination Index (DI) as follows:  $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time of both objects})$
- A higher DI indicates better recognition memory.
- Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

#### Expected Outcome:

Animals treated with MK-801 and vehicle are expected to show a significantly lower DI compared to the control group, indicating a cognitive deficit. Treatment with an effective dose of **ONO-TR-772** is expected to ameliorate the MK-801-induced deficit, resulting in a significantly higher DI compared to the MK-801/vehicle group.

Disclaimer: This document is intended for research purposes only. The provided protocols are a general guideline and should be optimized for specific experimental conditions and institutional guidelines. Always adhere to ethical and safety standards for animal research.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. Discovery of ONO-TR-772 (VU6018042): A Highly Selective and CNS Penetrant TREK Inhibitor in Vivo Tool Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- 5. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 (VU6022856) and ONO-7927846 (VU6024391) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ONO-TR-772 in Cognitive Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15587138#recommended-dosage-of-ono-tr-772-for-cognitive-studies\]](https://www.benchchem.com/product/b15587138#recommended-dosage-of-ono-tr-772-for-cognitive-studies)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)